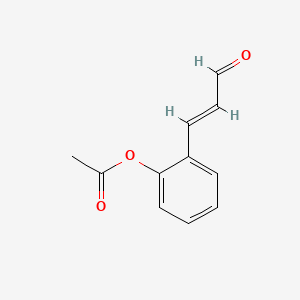
2-Hydroxycinnamaldehyde acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycinnamaldehyde acetate is a derivative of cinnamaldehyde, a compound found in the essential oil of cinnamon bark This compound is known for its various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycinnamaldehyde acetate typically involves the acetylation of 2-Hydroxycinnamaldehyde. One common method is to react 2-Hydroxycinnamaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the acetate derivative in good purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycinnamaldehyde acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxycinnamaldehyde acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxycinnamaldehyde acetate involves several molecular targets and pathways:
Comparison with Similar Compounds
2-Hydroxycinnamaldehyde acetate can be compared with other cinnamaldehyde derivatives:
2-Methoxycinnamaldehyde: This compound has similar biological activities but differs in its chemical structure and specific applications.
Cinnamaldehyde: The parent compound, cinnamaldehyde, is widely studied for its antimicrobial and anticancer properties.
Properties
CAS No. |
33538-94-2 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
[2-[(E)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C11H10O3/c1-9(13)14-11-7-3-2-5-10(11)6-4-8-12/h2-8H,1H3/b6-4+ |
InChI Key |
JOWKJFRQPYWIMS-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C=O |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















